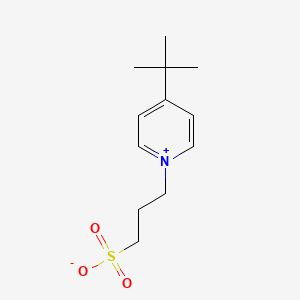

3-(4-Tert-butylpyridin-1-ium-1-yl)propane-1-sulfonate

Übersicht

Beschreibung

3-(4-Tert-butylpyridin-1-ium-1-yl)propane-1-sulfonate is a chemical compound with the molecular formula C₁₂H₁₉NO₃S and a molecular weight of 257.35 g/mol . It is known for its role as a non-detergent sulfobetaine, which prevents protein aggregation and facilitates protein folding by interacting with early folding intermediates .

Vorbereitungsmethoden

The synthesis of 3-(4-Tert-butylpyridin-1-ium-1-yl)propane-1-sulfonate typically involves the reaction of 4-tert-butylpyridine with 1,3-propane sultone under specific conditions . The reaction is carried out in an appropriate solvent, such as acetonitrile, at elevated temperatures to facilitate the formation of the desired product. The resulting compound is then purified through crystallization or other suitable purification techniques .

Analyse Chemischer Reaktionen

3-(4-Tert-butylpyridin-1-ium-1-yl)propane-1-sulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Wissenschaftliche Forschungsanwendungen

Biochemical Applications

1. Biological Research

3-(4-Tert-butylpyridin-1-ium-1-yl)propane-1-sulfonate is primarily utilized as a biochemical reagent. It serves as a biological material in various life science research applications, including studies on enzyme activity, protein interactions, and cellular processes. Its role as a zwitterionic surfactant helps in stabilizing proteins and enhancing solubility in aqueous solutions, making it valuable for biochemical assays and formulations .

2. Pharmaceutical Formulations

In the pharmaceutical industry, this compound is used to formulate drug delivery systems. Its properties allow for improved solubility and stability of active pharmaceutical ingredients (APIs), which is critical for the efficacy of medications. The compound's ability to enhance the bioavailability of drugs makes it a candidate for use in oral and injectable formulations .

Cosmetic Applications

3. Cosmetic Formulations

Recent studies have explored the incorporation of this compound into cosmetic products. Its surfactant properties can improve the texture and stability of creams and lotions, leading to enhanced sensory attributes such as spreadability and skin feel. The compound can also act as a moisturizer due to its hydrophilic nature .

Case Studies

Case Study 1: Protein Stabilization

A study demonstrated the effectiveness of this compound in stabilizing proteins during storage and handling. The results indicated that proteins treated with this compound exhibited significantly reduced aggregation compared to controls, highlighting its potential for use in biopharmaceutical formulations where protein stability is paramount.

Case Study 2: Drug Solubility Enhancement

Another research project focused on the use of this sulfonate in enhancing the solubility of poorly water-soluble drugs. The findings showed that formulations containing this compound achieved higher dissolution rates and improved pharmacokinetic profiles in vivo, suggesting its utility in developing more effective therapeutic agents.

Wirkmechanismus

The mechanism of action of 3-(4-Tert-butylpyridin-1-ium-1-yl)propane-1-sulfonate involves its interaction with early folding intermediates of proteins. By preventing protein aggregation, it facilitates proper protein folding and enhances the renaturation efficiency of denatured proteins . The compound achieves this by stabilizing the intermediate states of proteins, thus preventing misfolding and aggregation .

Vergleich Mit ähnlichen Verbindungen

3-(4-Tert-butylpyridin-1-ium-1-yl)propane-1-sulfonate is unique due to its specific structure and functional groups. Similar compounds include:

4-tert-Butyl-1-(3-sulfopropyl)pyridinium hydroxide inner salt: This compound shares a similar pyridinium core but differs in its functional groups and overall structure.

NDSB 256-4T: Another non-detergent sulfobetaine with similar applications in protein stabilization and folding studies.

These similar compounds also function as non-detergent sulfobetaines, but this compound is distinguished by its specific tert-butyl and sulfonate groups, which confer unique properties and applications .

Biologische Aktivität

3-(4-Tert-butylpyridin-1-ium-1-yl)propane-1-sulfonate (CAS Number: 570412-84-9) is a quaternary ammonium compound with notable biological activities. Its unique structure, which includes a pyridine ring with a tert-butyl substituent and a sulfonate group, contributes to its solubility and reactivity, making it suitable for various applications in biochemical and pharmaceutical research.

- Molecular Formula : C₁₂H₁₉N₁O₃S

- Molecular Weight : 257.35 g/mol

- Solubility : Highly soluble in water, enhancing its utility in biological systems.

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Interaction : The compound interacts with biological membranes, influencing their fluidity and permeability. This interaction can affect the transport of ions and small molecules across cell membranes, which is crucial for cellular homeostasis and signaling processes .

- Enzyme Modulation : Studies have shown that this compound can alter the activity of membrane-bound enzymes. By affecting enzyme kinetics, it may play a role in regulating metabolic pathways.

- Antimicrobial Activity : Preliminary research suggests that this compound exhibits antimicrobial properties, making it a candidate for further investigation as an antimicrobial agent .

Case Studies

Several studies have explored the biological implications of this compound:

- Cell Membrane Studies : A study investigated the effects of this compound on model membranes. Results indicated that the compound increased membrane permeability, which could enhance drug delivery systems by facilitating the entry of therapeutic agents into cells .

- Antimicrobial Efficacy : In vitro tests demonstrated that this compound exhibited significant antibacterial activity against various strains of bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes, leading to cell lysis .

Comparative Analysis

A comparative analysis of similar compounds highlights the unique features of this compound:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Tert-butylpyridine | Pyridine ring with tert-butyl group | Lacks sulfonate; primarily used as a base |

| 3-(Pyridin-1-ium)-propane sulfonate | Similar structure without tert-butyl group | Different solubility and reactivity |

| 2-(4-Tert-butylpyridin-1-ium)-1-(3,4-dichlorophenyl) | Contains additional chlorophenyl group | Potentially increased biological activity due to additional substituents |

The presence of both hydrophobic (tert-butyl) and hydrophilic (sulfonate) groups in 3-(4-Tert-butylpyridin-1-ium-1-y)propane sulfonate enhances its solubility and interaction potential compared to structurally similar compounds .

Applications

The versatility of 3-(4-Tert-butylpyridin-1-ium-1-y)propane sulfonate extends to various fields:

- Electrochemical Applications : It is utilized in the synthesis of hybrid gel electrolytes for energy conversion and storage applications, showcasing its relevance in materials science .

- Biochemical Research : As an inner salt, it serves as a reagent in biochemical assays and studies involving protein interactions and stability .

- Pharmaceutical Development : Its ability to modulate cellular processes positions it as a potential candidate for drug formulation strategies aimed at improving bioavailability and efficacy .

Eigenschaften

IUPAC Name |

3-(4-tert-butylpyridin-1-ium-1-yl)propane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3S/c1-12(2,3)11-5-8-13(9-6-11)7-4-10-17(14,15)16/h5-6,8-9H,4,7,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMGYGZCGWOKPGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=[N+](C=C1)CCCS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00587907 | |

| Record name | 3-(4-tert-Butylpyridin-1-ium-1-yl)propane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

570412-84-9 | |

| Record name | 3-(4-tert-Butylpyridin-1-ium-1-yl)propane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-tert-Butyl-1-pyridinio)-1-propanesulfonate. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.